molecular formula C17H20FN3O3 B8390832 Norfloxacin Methyl Ester CAS No. 75001-83-1

Norfloxacin Methyl Ester

Cat. No.: B8390832
CAS No.: 75001-83-1
M. Wt: 333.36 g/mol
InChI Key: MECQXLLOIWHERD-UHFFFAOYSA-N
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Description

Norfloxacin Methyl Ester is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The presence of the fluorine atom at the 6-position and the piperazine ring at the 7-position enhances its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norfloxacin Methyl Ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Norfloxacin Methyl Ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Norfloxacin Methyl Ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other fluoroquinolone antibiotics.

    Biology: Studied for its antibacterial properties and mechanisms of action.

    Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norfloxacin Methyl Ester is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones .

Properties

CAS No.

75001-83-1

Molecular Formula

C17H20FN3O3

Molecular Weight

333.36 g/mol

IUPAC Name

methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24-2)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3

InChI Key

MECQXLLOIWHERD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.7 g of anhydrous piperazine and 1.4 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester in 3 ml of pyridine was refluxed with stirring for 5 hrs. The reaction mixture was cooled to give crude crystals. The crude crystals were recrystallized from a mixture of methylene chloride and methanol to give 1.55 g (77.5% yield) of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester. mp: 179°-181° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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